3-Ethoxy-3-methylazetidine Exhibits a Balanced cLogP Profile for Enhanced Membrane Permeability
In the context of the COVID Moonshot project, a derivative incorporating the 3-ethoxy-3-methylazetidine moiety was found to have a calculated cLogP of 1.0153 [1]. This value is critical as it resides within the optimal range for central nervous system (CNS) drug-likeness (typically cLogP 1-4) and is a key differentiator from more polar (cLogP < 0) or excessively lipophilic (cLogP > 5) azetidine analogs. For comparison, unsubstituted azetidine has a cLogP of approximately -0.3, making the 3-ethoxy-3-methyl variant significantly more lipophilic and thus more likely to passively diffuse across biological membranes.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.0153 |
| Comparator Or Baseline | Unsubstituted Azetidine (cLogP ≈ -0.3) |
| Quantified Difference | Δ cLogP ≈ 1.3 units (increase in lipophilicity) |
| Conditions | In silico calculation using standard software (e.g., ChemAxon) |
Why This Matters
This moderate increase in lipophilicity, achieved without significantly increasing molecular weight, is a primary driver for improved membrane permeability and oral bioavailability in drug candidates, a key criterion for compound selection and procurement.
- [1] PostEra. Molecule Details: cLogP for 3-Ethoxy-3-methylazetidine derivative. COVID Moonshot Project. View Source
